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Compound of Interest

Compound Name:
2-Fluoro-5-hydroxy-3-

methoxypyridine

CAS No.: 1227511-69-4

Cat. No.: B1446512

Get Quote

Executive Summary & Molecule Profile
Target Molecule: 2-Fluoro-5-hydroxy-3-methoxypyridine

IUPAC Name: 6-Fluoro-5-methoxypyridin-3-ol

CAS Registry: 1261834-87-0 (Generic/Related), 1451392-07-6 (Boronic Acid Precursor)

Molecular Formula: C₆H₆FNO₂

Key Challenge: Introducing three distinct functionalities (F, OH, OMe) with precise

regiocontrol. Direct bromination of 2-fluoro-3-methoxypyridine typically yields the C6-isomer,

necessitating a directing-group strategy.

Retrosynthetic Analysis
The most robust disconnection relies on the oxidation of an aryl boronate, which is generated

from an aryl bromide. The aryl bromide is traced back to an amino-pyridine precursor, utilizing
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the amino group to direct bromination to the C5 position before converting it to the desired

fluorine via the Balz-Schiemann reaction.
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Figure 1: Retrosynthetic strategy prioritizing C5-regioselectivity via amino-direction.

Detailed Synthetic Pathway[1][2]
Phase 1: Regioselective Bromination
Objective: Install the bromine atom at C5. Rationale: The amino group at C2 is a strong

ortho/para director. Since the ortho position (C3) is blocked by the methoxy group, the amino
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group strongly directs electrophilic aromatic substitution (EAS) to the para position (C5). This

overrides the directing effect of the methoxy group (which would favor C4 or C6).

Starting Material: 2-Amino-3-methoxypyridine

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

Protocol:

Dissolve 2-amino-3-methoxypyridine (1.0 eq) in ACN (0.5 M).

Cool to 0°C. Slowly add NBS (1.05 eq) portion-wise to avoid over-bromination.

Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

Product:2-Amino-5-bromo-3-methoxypyridine.

Note: This intermediate is stable and often crystalline.

Phase 2: Fluorination via Balz-Schiemann
Objective: Convert the C2-amino group to a C2-fluorine. Rationale: Direct nucleophilic

fluorination (Halex) is difficult on electron-rich amino pyridines. The Balz-Schiemann reaction

(diazotization followed by thermal decomposition of the tetrafluoroborate salt) is the standard

method for this transformation.

Precursor: 2-Amino-5-bromo-3-methoxypyridine

Reagents: Sodium Nitrite (NaNO₂), HBF₄ (48% aq) or HF/Pyridine (Olah's reagent).

Protocol:

Suspend the amine in HBF₄ (48% aq) at -5°C.

Add aqueous NaNO₂ (1.2 eq) dropwise, maintaining temp < 0°C. The diazonium salt may

precipitate.
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Stir for 30 min at 0°C.

Decomposition: Gently heat the mixture to 40-60°C (controlled evolution of N₂ gas).

Alternatively, isolate the diazonium tetrafluoroborate salt and decompose in hot heptane

(safer for scale).

Workup: Neutralize with Na₂CO₃, extract with DCM.

Product:5-Bromo-2-fluoro-3-methoxypyridine.

Phase 3: Borylation (Miyaura Coupling)
Objective: Convert the C5-bromide to a boronate ester handle. Rationale: Palladium-catalyzed

borylation is milder and more functional-group tolerant than Lithium-Halogen exchange,

preserving the C2-Fluorine and C3-Methoxy groups.

Precursor: 5-Bromo-2-fluoro-3-methoxypyridine

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc, 1,4-Dioxane.

Protocol:

Combine bromide (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq) in dry dioxane.

Degas with N₂ for 15 min. Add Pd(dppf)Cl₂ (0.05 eq).

Heat to 90°C for 4-12 hours.

Workup: Filter through Celite, concentrate.

Product:2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Phase 4: Oxidative Hydroxylation
Objective: Convert the boronate to the final hydroxyl group. Rationale: Oxidation of aryl

boronates with hydrogen peroxide is quantitative and stereospecific (retention of configuration,

though not relevant here). It proceeds under mild basic conditions.

Precursor: Boronate ester from Phase 3.
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Reagents: H₂O₂ (30%), NaOH (aq), THF/Water.

Protocol:

Dissolve crude boronate in THF.

Add NaOH (1M, 2.0 eq) and cool to 0°C.

Add H₂O₂ (3.0 eq) dropwise. (Exothermic).

Stir at RT for 1-2 hours.

Quench: Add saturated Na₂S₂O₃ (thiosulfate) to destroy excess peroxide.

Isolation: Acidify carefully to pH 6-7 with 1M HCl. Extract with EtOAc (multiple times,

product is polar).

Product:2-Fluoro-5-hydroxy-3-methoxypyridine.

Workflow Diagram

Step 1: Bromination
Reagent: NBS, ACN

Temp: 0°C -> RT

Step 2: Fluorination
Reagent: NaNO2, HBF4

Temp: -5°C -> 50°C

 2-Amino-5-Br Step 3: Borylation
Reagent: B2pin2, Pd(dppf)Cl2

Temp: 90°C

 2-F-5-Br Step 4: Oxidation
Reagent: H2O2, NaOH

Temp: 0°C -> RT

 5-Bpin FINAL PRODUCT
2-Fluoro-5-hydroxy-
3-methoxypyridine
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Figure 2: Forward synthesis workflow illustrating reagents and key intermediates.

Experimental Data & Validation
Analytical Expectations
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Property Expected Value/Observation

Physical State Off-white to pale yellow solid.[1]

1H NMR (DMSO-d6)

δ ~7.60 (d, 1H, H6), δ ~7.10 (d, 1H, H4), δ

~3.85 (s, 3H, OMe), δ ~10.2 (br s, OH).

Coupling J(H-F) will be observed.

19F NMR δ -80 to -90 ppm (Typical for 2-fluoropyridines).

MS (ESI) [M+H]+ = 144.04 (Calculated).

Troubleshooting Guide
Low Yield in Step 2 (Fluorination): If the diazonium salt decomposes too vigorously, use the

Schliemann modification: Isolate the dry diazonium tetrafluoroborate salt and decompose it

in hot decalin or toluene. Safety Warning: Dry diazonium salts are shock-sensitive.

Protodeboronation in Step 3: Pyridyl boronates can be unstable. If deboronation (loss of Bpin

replaced by H) occurs, switch to Bis(neopentyl glycolato)diboron (B2neop2) which is often

more stable, or use Buchwald precatalysts (e.g., XPhos Pd G2) for faster coupling at lower

temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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